Reduced Acetylcholinesterase (AChE) Affinity in Quaternary Form Compared to TEA and TMA
The quaternary derivative of 4-Ethylquinuclidine (N-ethylquinuclidinium bromide, QEt) demonstrates a measurable, albeit lower, affinity for acetylcholinesterase (AChE) compared to the commonly used reference compounds tetraethylammonium (TEA) and tetramethylammonium (TMA) . This difference is quantifiable via inhibition constant (Ki) values.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.5 mM |
| Comparator Or Baseline | Tetraethylammonium (TEA): Ki = 1.04 mM; Tetramethylammonium (TMA): Ki = 1.87 mM |
| Quantified Difference | QEt Ki is approximately 6.25-fold higher than TEA and 3.48-fold higher than TMA. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
The quantifiably lower AChE affinity defines a specific pharmacological window, making it a useful tool compound for experiments where a less potent or more selective cholinergic effect is desired compared to the gold-standard inhibitors TEA and TMA.
